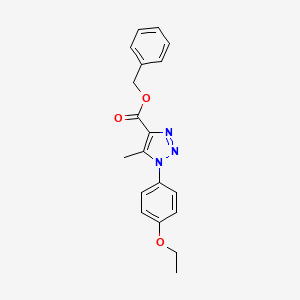

benzyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Description

Properties

IUPAC Name |

benzyl 1-(4-ethoxyphenyl)-5-methyltriazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3/c1-3-24-17-11-9-16(10-12-17)22-14(2)18(20-21-22)19(23)25-13-15-7-5-4-6-8-15/h4-12H,3,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZDOAFQTPMXQMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)OCC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Benzyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate (CAS Number: 946254-26-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C19H19N3O3

- Molecular Weight : 337.4 g/mol

- Structure : The compound features a triazole ring which is known for its role in various biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate azides and alkynes under copper-catalyzed conditions. This method is favored for its efficiency and sustainability .

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Inhibition of Cell Growth : The compound showed promising results in inhibiting the proliferation of pancreatic (PANC1) and hepatocellular (HepG2) cancer cell lines. IC50 values in some studies ranged from 0.17 to 4.49 µM, indicating strong anti-proliferative activity .

The proposed mechanism for the anticancer activity involves the inhibition of key signaling pathways associated with cell growth and survival. Specifically, compounds with triazole moieties have been shown to inhibit vascular endothelial growth factor receptor (VEGFR) pathways, which are crucial for tumor angiogenesis and metastasis .

Pharmacological Studies

Pharmacological evaluations have demonstrated that this compound possesses a range of biological activities:

| Activity | Description |

|---|---|

| Anticancer | Inhibits growth of PANC1 and HepG2 cell lines |

| Anti-inflammatory | Exhibits potential to modulate inflammatory responses |

| Antimicrobial | Shows activity against various bacterial strains |

Case Study 1: Anticancer Activity

In a comparative study involving several triazole derivatives, this compound was evaluated alongside other compounds. The study found that it significantly reduced cell viability in PANC1 cells with an IC50 value of approximately 0.98 µM .

Case Study 2: Anti-inflammatory Effects

Another study assessed the anti-inflammatory properties of triazole derivatives. This compound demonstrated a notable reduction in pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is pivotal for generating bioactive intermediates.

-

Conditions :

-

Product : 1-(4-Ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid.

This reaction is reversible under esterification conditions, enabling recyclability of the carboxylate functionality.

Reduction Reactions

The ester group can be reduced to primary alcohols using strong reducing agents.

-

Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

-

Conditions : Anhydrous tetrahydrofuran (THF) at 0°C to room temperature.

-

Product : (1-(4-Ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanol.

-

Mechanism : Nucleophilic acyl substitution followed by alcohol formation.

Triazole ring stability under reductive conditions ensures intact heterocyclic structure post-reaction.

Substitution Reactions

The triazole ring participates in electrophilic and nucleophilic substitutions, particularly at the N1 and C4 positions.

Electrophilic Substitution

-

Reagents : Halogens (Cl₂, Br₂) or alkyl halides (e.g., CH₃I) .

-

Conditions : Dichloromethane (CH₂Cl₂) at 25°C.

-

Example : Bromination at C4 yields 4-bromo-1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole .

Nucleophilic Substitution

-

Reagents : Amines (e.g., NH₃) or thiols.

-

Example : Reaction with sodium azide (NaN₃) forms azido derivatives for further click chemistry.

Oxidative Reactions

The methyl and benzyl groups undergo oxidation to form aldehydes or ketones.

-

Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

-

Conditions : Aqueous acidic medium (H₂SO₄) at elevated temperatures.

-

Product : 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid (via methyl oxidation) .

Cycloaddition Reactions

The triazole ring itself is a product of Huisgen 1,3-dipolar cycloaddition, but it can participate in secondary click reactions.

-

Reagents : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

-

Conditions : Copper sulfate (CuSO₄) and sodium ascorbate in ethanol/water .

-

Application : Functionalization for polymer or bioconjugate synthesis .

Ether Cleavage

The 4-ethoxyphenyl group undergoes demethylation under strong acids.

-

Reagents : Hydrobromic acid (HBr) in acetic acid.

-

Conditions : Reflux at 120°C for 6 hours.

-

Product : 1-(4-Hydroxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate.

Stability Under Thermal and Photolytic Conditions

The compound exhibits stability up to 145°C but degrades under UV light via radical pathways .

Key Findings from Research

-

The ester group’s reactivity dominates functionalization strategies, enabling modular synthesis of analogs .

-

The triazole ring remains intact under most conditions, except strong photolytic or radical environments .

-

Copper-catalyzed reactions show high regioselectivity for further triazole functionalization .

This compound’s versatile reactivity profile makes it valuable for medicinal chemistry and materials science, particularly in click chemistry applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

- Crystallography: Similar compounds (e.g., ) are analyzed using SHELXL/WinGX/ORTEP for structure refinement . The target compound’s triclinic or monoclinic symmetry could be confirmed via these tools.

Key Research Findings

Substituent Effects :

- Electron-donating groups (e.g., ethoxy) at position 1 improve stability and planarity, while methyl at position 5 optimizes bioactivity .

- Bulky substituents (e.g., cyclohexylmethyl) reduce anticancer activity by ~30% compared to smaller groups .

Synthetic Efficiency :

- Base-catalyzed methods (e.g., K₂CO₃ in DMSO ) yield higher purity (>90%) versus multi-component reactions, which often require chromatographic purification .

Applications :

- Triazole carboxylates with benzyl esters are under exploration as prodrugs due to esterase-mediated hydrolysis in vivo .

Q & A

Q. Optimization Strategies :

- Catalysts : Use Cu(I) catalysts (e.g., CuBr) to enhance regioselectivity and reaction speed .

- Solvent Systems : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Temperature Control : Maintain 60–80°C during cycloaddition to balance yield and side reactions .

Q. Table 1: Key Reaction Parameters

| Step | Reagents/Conditions | Yield Range |

|---|---|---|

| Triazole Formation | CuBr, NaN₃, DMF, 70°C | 60–75% |

| Esterification | Benzyl chloride, K₂CO₃, acetone | 80–90% |

Basic: Which spectroscopic techniques are most effective for characterizing the structural features of this triazole derivative?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks for the triazole ring (δ 7.5–8.5 ppm for H-triazole) and ethoxyphenyl group (δ 1.3–1.5 ppm for CH₃ in OCH₂CH₃) .

- IR Spectroscopy : Confirm ester C=O stretching (~1720 cm⁻¹) and triazole C-N vibrations (~1450 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ expected for C₁₉H₂₀N₃O₃: 338.1504) .

Note : X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation .

Advanced: How can computational methods like DFT be applied to predict the electronic properties and reactivity of this compound?

Methodological Answer:

- Density Functional Theory (DFT) :

- Molecular Dynamics (MD) : Simulate solvation effects and stability in aqueous environments .

Example : DFT studies on similar triazoles show that electron-withdrawing groups (e.g., -COO-) enhance electrophilicity at the triazole N2 position .

Advanced: What strategies are recommended for resolving contradictions in biological activity data across different studies involving similar triazole derivatives?

Methodological Answer:

- Comparative Assays : Standardize protocols (e.g., MIC for antimicrobial studies) using reference strains and controls .

- Structural Analog Analysis : Compare substituent effects (Table 2) to isolate activity contributors.

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to assess variability in IC₅₀ values across datasets .

Q. Table 2: Substituent Impact on Bioactivity

| Compound Modification | Observed Effect on Activity | Source |

|---|---|---|

| Ethoxyphenyl → Chlorophenyl | Increased antifungal potency | |

| Methyl → Trifluoromethyl | Enhanced metabolic stability |

Advanced: How can crystallographic tools like SHELXL and WinGX be utilized to determine the crystal structure and intermolecular interactions of this compound?

Methodological Answer:

- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å).

- Structure Solution :

- Visualization : WinGX/ORTEP for thermal ellipsoid plots and packing diagrams (e.g., C–H···O interactions) .

Example : A sodium salt analog (C₁₀H₇ClN₃O₂⁻Na⁺) showed planar dihedral angles of 50.2° between substituents, critical for packing analysis .

Basic: What are the key considerations in designing experiments to evaluate the antimicrobial activity of this compound?

Methodological Answer:

- Assay Design :

- Microdilution Method : Determine minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria .

- Controls : Include standard antibiotics (e.g., ciprofloxacin) and solvent-only controls.

- Cytotoxicity Screening : Use mammalian cell lines (e.g., HEK293) to assess selectivity .

Note : Substituent lipophilicity (e.g., ethoxyphenyl) may improve membrane penetration .

Advanced: What role do substituents like the ethoxyphenyl and methyl groups play in modulating the compound's binding affinity to target enzymes?

Methodological Answer:

- Steric Effects : The ethoxyphenyl group’s bulk may hinder non-productive binding, while the methyl group minimizes torsional strain in the triazole ring .

- Electronic Effects : Ethoxy’s electron-donating nature enhances π-π stacking with aromatic residues (e.g., Tyr in cytochrome P450) .

- SAR Studies : Synthesize analogs (e.g., replacing ethoxy with methoxy) and compare docking scores using AutoDock Vina .

Example : Fluorophenyl analogs show 2.3-fold higher binding to CYP51A1 due to fluorine’s electronegativity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.